molecular formula C11H13ClN2O3 B3046556 N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide CAS No. 1258650-32-6

N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide

Cat. No.: B3046556
CAS No.: 1258650-32-6
M. Wt: 256.68
InChI Key: JFHMFLNYXIRICN-UHFFFAOYSA-N
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Description

"N-{[4-(Carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide" is a chloroacetamide derivative characterized by a carbamoylmethoxy (-O-CONH₂) substituent on the para position of a benzyl group attached to the nitrogen of 2-chloroacetamide. This structural motif combines a reactive chloroacetyl group with a carbamate-linked phenyl moiety, making it a versatile intermediate in organic synthesis and drug development.

Properties

IUPAC Name

2-[4-[[(2-chloroacetyl)amino]methyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O3/c12-5-11(16)14-6-8-1-3-9(4-2-8)17-7-10(13)15/h1-4H,5-7H2,(H2,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFHMFLNYXIRICN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CCl)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201177862
Record name Acetamide, N-[[4-(2-amino-2-oxoethoxy)phenyl]methyl]-2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201177862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258650-32-6
Record name Acetamide, N-[[4-(2-amino-2-oxoethoxy)phenyl]methyl]-2-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1258650-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-[[4-(2-amino-2-oxoethoxy)phenyl]methyl]-2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201177862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide typically involves the reaction of 4-(carbamoylmethoxy)benzylamine with 2-chloroacetyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to alterations in cellular processes. The exact molecular pathways and targets are still under investigation, but it is believed to affect pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound belongs to the broader class of N-substituted 2-chloroacetamides. Key structural variations among analogs include:

Compound Name Substituents on Phenyl Ring Functional Groups Molecular Weight (g/mol) Notable Features
Target Compound 4-(Carbamoylmethoxy)benzyl Chloroacetyl, carbamate ~242.68 Carbamoylmethoxy enhances H-bonding
2-Chloro-N-(4-fluorophenyl)acetamide 4-Fluorophenyl Chloroacetyl, fluorine 201.62 Fluorine enhances electronegativity
2-Chloro-N-(4-sulfamoylphenyl)acetamide 4-Sulfamoylphenyl Chloroacetyl, sulfonamide 262.71 Sulfonamide group for bioactivity
N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide 4-Chloro-2-(trifluoromethyl)phenyl Chloroacetyl, CF₃ 265.66 Lipophilic CF₃ group improves membrane permeability
2-(3,4-Dichlorophenyl)-N-(pyrazolyl)acetamide 3,4-Dichlorophenyl, pyrazolyl Chloroacetyl, dichloro, pyrazole 377.23 Dichloro and pyrazole enhance steric effects

Physicochemical Properties

  • Hydrogen Bonding : The carbamoylmethoxy group in the target compound supports intramolecular C–H···O and intermolecular N–H···O interactions, similar to fluorinated analogs () .
  • Solubility : Sulfonamide derivatives (e.g., ) exhibit higher aqueous solubility due to polar sulfonamide groups, whereas trifluoromethyl-substituted analogs () are more lipophilic .
  • Crystallinity : Dichlorophenyl and pyrazolyl substituents () introduce steric hindrance, reducing crystal symmetry compared to the target compound .

Research Findings and Trends

  • Crystallographic Studies : The target compound’s carbamoylmethoxy group likely forms layered hydrogen-bonded networks, as seen in fluorinated analogs (). In contrast, steric bulk in dichlorophenyl derivatives () disrupts packing, leading to polymorphic forms .
  • Structure-Activity Relationships (SAR) :
    • Electron-withdrawing groups (e.g., -SO₂NH₂, -CF₃) enhance bioactivity by increasing electrophilicity .
    • Carbamates balance solubility and membrane penetration, making the target compound a candidate for prodrug development .

Biological Activity

N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

1. Compound Overview

This compound belongs to the class of chloroacetamides, which are known for their diverse biological activities. The structural features of this compound, including the carbamoylmethoxy group, enhance its solubility and interaction with biological targets, potentially improving its efficacy as a therapeutic agent.

2.1 Antimicrobial Properties

Research has indicated that chloroacetamides exhibit significant antimicrobial activity. In a study assessing various N-substituted phenyl-2-chloroacetamides, it was found that compounds similar to this compound showed effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while demonstrating moderate activity against Gram-negative bacteria like Escherichia coli and yeast strains like Candida albicans .

Microorganism Activity Level
Staphylococcus aureusHigh
Methicillin-resistant S. aureusHigh
Escherichia coliModerate
Candida albicansModerate

The effectiveness of these compounds is often attributed to their lipophilicity, which facilitates their penetration through cell membranes, thereby enhancing their antimicrobial action .

2.2 Anticancer Potential

Chloroacetamides have also been investigated for their anticancer properties. Compounds within this class have demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound have shown promise in inhibiting tumor cell proliferation and inducing apoptosis in certain cancer models.

The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets such as enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active or allosteric sites, resulting in decreased catalytic function.
  • Receptor Interaction : It can modulate signal transduction pathways by interacting with receptors on cell surfaces, which may lead to altered cellular responses.

4.1 QSAR Analysis

A quantitative structure-activity relationship (QSAR) analysis conducted on various chloroacetamides highlighted the importance of substituent positioning on the phenyl ring in determining biological activity. Compounds with halogen substitutions were noted for their enhanced lipophilicity and antimicrobial efficacy .

4.2 In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against a range of pathogens. These studies typically employ standard antimicrobial testing protocols to evaluate the minimum inhibitory concentrations (MICs) against target microorganisms .

5. Conclusion

This compound represents a promising candidate in the search for novel antimicrobial and anticancer agents. Its structural characteristics contribute significantly to its biological activity, making it a subject of ongoing research in medicinal chemistry.

Future investigations should focus on optimizing its chemical structure to enhance efficacy and reduce potential side effects while exploring its full therapeutic potential across various medical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide
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N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide

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